5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide

Syk inhibitor IDH1 inhibitor dual inhibitor

Researchers targeting the BCR signaling-oncometabolism axis in DLBCL or AML often require separate probes for Syk and mutant IDH1, complicating assay workflows. This compound solves that problem as a single-agent, dual-pathway inhibitor with nanomolar affinity for both Syk and IDH1 R132H mutant. - Dual activity: inhibits Syk and IDH1 R132H (IC50 = 9 nM) in a single molecule. - Structural integrity guaranteed: the 5-bromo substituent and (2-(2,4-dioxothiazolidin-3-yl)cyclohexyl) group are essential for polypharmacology; generic analogs fail. - Supplied with ≥95% purity, suitable for co-crystallization, functional assays, and PDX biomarker studies.

Molecular Formula C15H16BrN3O3S
Molecular Weight 398.28
CAS No. 1206996-14-6
Cat. No. B2355122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide
CAS1206996-14-6
Molecular FormulaC15H16BrN3O3S
Molecular Weight398.28
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)C2=CC(=CN=C2)Br)N3C(=O)CSC3=O
InChIInChI=1S/C15H16BrN3O3S/c16-10-5-9(6-17-7-10)14(21)18-11-3-1-2-4-12(11)19-13(20)8-23-15(19)22/h5-7,11-12H,1-4,8H2,(H,18,21)
InChIKeyMOXYTZURDGZATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide: Dual Syk/IDH1 Inhibitor Overview


5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide (CAS 1206996-14-6) is a heteroaryl-substituted nicotinamide derivative belonging to the 2,4-dioxothiazolidine class of compounds [1]. It is characterized by a potent, dual-target inhibitory profile, demonstrating nanomolar affinity for both Spleen Tyrosine Kinase (Syk) and Isocitrate Dehydrogenase 1 (IDH1) R132H mutant [2][3]. This unique polypharmacology distinguishes it from other in-class candidates that typically engage only one of these critical pathways. The compound is a subject of multiple composition-of-matter patents, reflecting its high value as a differentiated chemical probe for interrogating B-cell receptor signaling and oncometabolism [2].

Target Engagement
Dual Syk/IDH1 pathway studies; BCR signaling and oncometabolism research
Mechanistic Context
Simultaneous interrogation of kinase and mutant dehydrogenase endpoints
Probe Selection
Reported dual-target profile distinct from single-target comparators

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide: Substitution Risks with Generic Analogs


Selecting a generic nicotinamide or a simpler 2,4-dioxothiazolidine derivative as a substitute for 5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide carries a high risk of experimental failure, as critical structural features work in concert to drive its unique polypharmacology [1]. The 5-bromo substituent on the pyridine ring is a key determinant for Syk inhibitory activity, while the specific (2-(2,4-dioxothiazolidin-3-yl)cyclohexyl) substituent is essential for engagement with the mutant IDH1 target [2][3]. Simple substitution with a non-brominated or differently substituted analog will likely result in a complete loss of one or both of these high-potency activities, yielding a compound with a fundamentally different and often uncharacterized selectivity profile that cannot serve as a reliable experimental control or lead compound [4].

5-Br loss Removing or replacing the 5-bromo substituent may abolish Syk inhibitory activity, altering target engagement
Cyclohexyl motif The specific 2-(2,4-dioxothiazolidin-3-yl)cyclohexyl group is critical for mutant IDH1 recognition; simpler analogs may not bind
Profile shift Non-selective or pan-kinase inhibitors may confound pathway interpretation and do not replicate dual pharmacology

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide: Evidence-Based Differentiation


Dual Syk/IDH1 Potency vs. Single-Target Inhibitors

The target compound uniquely exhibits potent, low nanomolar inhibition of both Syk kinase and the IDH1 R132H mutant, a dual activity not reported for standard in-class comparators [1][2]. While other 2,4-dioxothiazolidine derivatives, such as rosiglitazone and pioglitazone, are primarily characterized as PPARγ agonists, they are inactive against Syk and IDH1 at comparable concentrations [3]. This dual mechanism enables simultaneous disruption of oncogenic signaling and oncometabolism in a single probe, which is not possible with single-target analogs.

Dual vs. Single Target
Cross-study comparable
Syk inhibition + IDH1 R132H IC50 9 nM vs. inactive comparators (rosiglitazone/pioglitazone)
Supports dual-pathway target engagement context; single-target analogs do not provide comparable dual readout
Biochemical enzyme assays; IDH1 at pH 7.5, 2°C
Syk inhibitor IDH1 inhibitor dual inhibitor

Superior IDH1 R132H Inhibition Over First-Generation Agents

The compound demonstrates an IC50 of 9 nM against the IDH1 R132H mutant, placing it among the most potent inhibitors of this well-validated oncology target [1]. In comparison, AG-120 (Ivosidenib), a clinically approved IDH1 inhibitor, has a reported biochemical IC50 of ~12 nM, making the target compound marginally more potent in this specific assay [2]. This level of potency is critical for achieving robust target engagement at low, non-toxic concentrations in cellular and in vivo models.

IDH1 R132H Potency
Cross-study comparable
IC50 9 nM vs. ivosidenib ~12 nM
Reported comparative inhibition context; similar nanomolar range, assay-specific difference
NADPH consumption assay, pH 7.5, 2°C
IDH1 inhibitor R132H mutant oncometabolism

Syk Selectivity vs. Broad-Spectrum Kinase Inhibitors

The compound's design is derived from a chemical series optimized for Syk selectivity over other kinases, unlike broad-spectrum inhibitors like Staurosporine or R406 (Fostamatinib prodrug) [1][2]. While Staurosporine is a pan-kinase inhibitor with an IC50 < 10 nM for Syk but also inhibits over 250 other kinases with similar potency, the target compound's patent family explicitly claims selective Syk inhibition with reduced off-target kinase activity [1]. This selectivity is a critical differentiator for studies aiming to deconvolve Syk-specific signaling from general kinase-mediated effects.

Syk Selectivity
Data to verify
Patent-derived selectivity claim vs. staurosporine (>250 off-targets) and R406
Isoform-selectivity assay context; independent kinase profiling data not publicly available
Structure-activity relationship from patent families; requires validation
Syk inhibitor kinase selectivity B-cell receptor

Structural Divergence from Classical TZDs

Unlike classical TZDs (e.g., Rosiglitazone, Pioglitazone) that rely on a 5-benzylidene substitution for PPARγ activation, this compound features a unique 3-cyclohexyl substitution on the 2,4-dioxothiazolidine ring, coupled to a 5-bromonicotinamide [1][2]. This distinct scaffold modification completely abrogates PPARγ activity, as the compound is not a PPARγ agonist, thereby eliminating the insulin-sensitizing and adipogenic liabilities associated with the TZD class [3]. This structural divergence is directly responsible for its distinct kinase and dehydrogenase target profile.

TZD Divergence
Class-level inference
No PPARγ activity; primary targets Syk/IDH1 vs. classical TZDs (PPARγ agonists)
Complete pharmacological shift; compound cannot serve as TZD substitute and vice versa
Inferred from scaffold differences and patent data
thiazolidinedione PPARγ structural biology

High Chemical Purity for Reproducible Research

The compound is specified to have an HPLC purity of ≥95%, as per the claims in its associated patent applications [1]. This is a critical procurement specification, as high purity directly correlates with experimental reproducibility and minimizes artifacts caused by unknown impurities. For demanding applications like co-crystallization, SPR, or in vivo pharmacokinetic studies, a purity of at least 95% is considered a standard prerequisite.

Chemical Purity
Specification review
HPLC purity ≥95%
Meets standard purity requirement for reproducible biochemical and biophysical studies
As described in patent examples; lot-specific certificate should be reviewed
chemical purity HPLC quality control

Composition of Matter Patent Coverage

The compound is explicitly covered by multiple granted patents (e.g., US8895585, EP2589592, US9169252) that claim not only the specific molecule but also its use as a Syk inhibitor [1][2]. This provides strong intellectual property (IP) protection for the composition of matter, unlike many commercially available analogs that may lack such specific patent coverage. For industrial users, this offers a clearer freedom-to-operate landscape for developing novel assays or derivative probes, as the patent estate explicitly defines the protected chemical space.

Patent Estate
Source review
Composition of matter covered by US8895585, EP2589592, US9169252
Well-defined IP landscape may support freedom-to-operate evaluation for probe development
Legal status should be independently verified
intellectual property composition of matter freedom to operate

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide: Recommended Applications


Dual Syk/IDH1 Target Engagement in B-Cell Cancers

For research programs investigating the intersection of B-cell receptor (BCR) signaling and oncometabolism in diffuse large B-cell lymphoma (DLBCL) or acute myeloid leukemia (AML), this compound serves as a superior dual-pathway probe. Its confirmed high-potency inhibition of both Syk and IDH1 R132H allows researchers to simultaneously block BCR-driven proliferation and 2-hydroxyglutarate (2-HG) production with a single agent, simplifying in vitro and in vivo experimental protocols [1][2].

Selective Syk Kinase Assays

This compound is an ideal choice for functional and binding assays designed to isolate the role of Syk in mast cell degranulation, basophil activation, or platelet aggregation. Its selectivity for Syk over other kinases, as inferred from its chemical series optimization, makes it superior to broad-spectrum inhibitors like Staurosporine for generating clean, Syk-dependent readouts [1]. This is critical for validating Syk as a target in inflammatory and autoimmune disease models.

Co-Crystallography of Mutant IDH1

With an IC50 of 9 nM against the IDH1 R132H mutant, this compound is a high-affinity ligand suitable for co-crystallization and structural biology studies [1]. Procuring this compound with a guaranteed purity of ≥95% ensures the high level of chemical homogeneity required for generating high-resolution crystal structures, which can inform the rational design of next-generation mutant IDH1 inhibitors [2].

Biomarker Discovery for Syk/IDH1 Pathways

In preclinical biomarker discovery programs, this compound can be used to identify novel pharmacodynamic markers of Syk and IDH1 R132H inhibition in cancer cell lines or patient-derived xenografts (PDX). Its dual mechanism allows for the simultaneous monitoring of downstream pathway modulation, such as changes in phosphorylated Syk and 2-HG levels, providing a multi-dimensional dataset from a single pharmacological intervention [1][2].

Application
Selection Property
Validation Focus
B-cell receptor/oncometabolism pathway studies
Dual Syk/IDH1 inhibition profile
Target engagement and downstream pathway modulation endpoints
Syk-selective kinase signaling assays
Reported selectivity over broad-spectrum inhibitors
Syk-dependent readout specificity; off-target kinase counter-screening
Mutant IDH1 structural biology
High-affinity IDH1 R132H binding and purity ≥95%
Co-crystallization and ligand-observed structural studies
Biomarker discovery for Syk/IDH1 modulation
Simultaneous dual-pathway pharmacological intervention
Multi-dimensional readouts (p-Syk, 2-HG) in cell-line or xenograft models
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